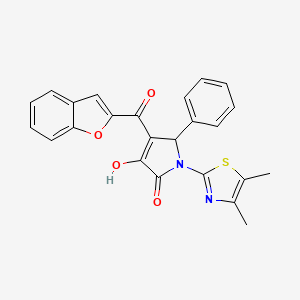

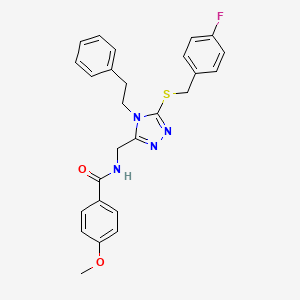

![molecular formula C14H13N3O2S B2747607 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946287-03-2](/img/structure/B2747607.png)

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-inflammatory properties and have potential applications in scientific research.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For instance, N-phenyl anthranilic acid has been used in the synthesis of certain benzothiazole derivatives .Molecular Structure Analysis

The structure of benzothiazole derivatives is typically analyzed using spectroscopic methods, including IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives often involve coupling reactions and treatments with various reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be predicted using ADME (Absorption, Distribution, Metabolism, and Excretion) parameters .科学的研究の応用

Catalyst Development

- N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide, a structurally related compound, has been used as a ligand to obtain bimetallic boron-containing heterogeneous catalysts. These catalysts show high activity in Suzuki reactions in aqueous media, enabling convenient methods for synthesizing heterobiaryls containing furyl and thienyl rings (Bumagin et al., 2019).

Organic Synthesis

- Research on lithiations of thiazole- and oxazole-carboxylic acids provides insights into the synthesis of compounds with similar structures to the target compound. These lithiations lead to the creation of new intermediates, which can react efficiently with various electrophiles (Cornwall et al., 1987).

Tautomerism Studies

- The study of tautomerism in heteroaromatic compounds with five-membered rings, including isoxazoles, provides foundational knowledge on the behavior of similar compounds in different solvents. This research is crucial for understanding the chemical properties and reactivity of such molecules (Boulton & Katritzky, 1961).

Chemical Reactions and Mechanisms

- The study of lithiation reactions in various methyl-substituted isoxazoles, such as 3,5-dimethylisoxazole, provides insights into the type of reactions these compounds can undergo, including lateral lithiation and addition to the ring (Micetich, 1970).

Biological Activity

- Certain isoxazole derivatives, including ones structurally related to the target compound, have been synthesized and evaluated for their antimicrobial and antioxidant activities. This research highlights the potential biological applications of such compounds (Zaki et al., 2016).

Medicinal Chemistry

- Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which are structurally related to the target compound, have been synthesized and evaluated for their anticancer activity. This suggests the potential of similar compounds in medicinal applications (Tiwari et al., 2017).

作用機序

Target of Action

Similar compounds with abenzothiazole core have been known to interact with various enzymes and receptors .

Mode of Action

It’s known that benzothiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Benzothiazole derivatives have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have been known to exhibit various effects, such as anti-inflammatory and anti-tubercular activities .

特性

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-7-4-8(2)12-10(5-7)15-14(20-12)16-13(18)11-6-9(3)17-19-11/h4-6H,1-3H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVHXYAGXFCUKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC(=NO3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

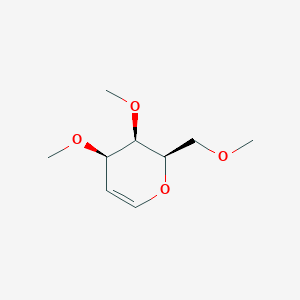

![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2747525.png)

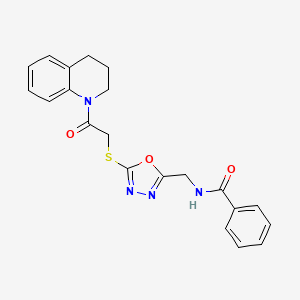

![N-(4-acetamidophenyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2747531.png)

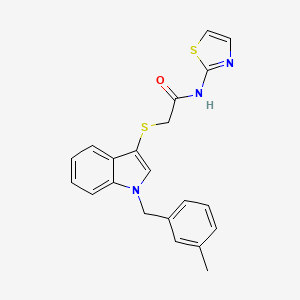

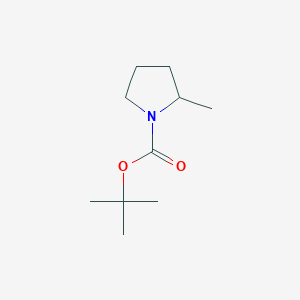

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2747532.png)

![(E)-N'-(5-bromo-2-hydroxybenzylidene)-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide](/img/structure/B2747536.png)

![1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2747542.png)

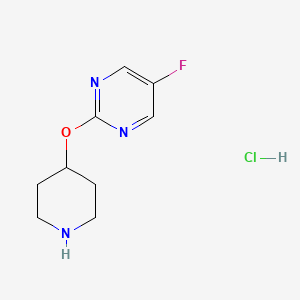

![2-(hydroxymethyl)-N-methyl-2,3-dihydro-1H-benzo[f]chromen-1-aminium chloride](/img/structure/B2747544.png)

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2747545.png)